molecular formula C6H11I B1584034 Iodocyclohexane CAS No. 626-62-0

Iodocyclohexane

Cat. No. B1584034
CAS RN: 626-62-0
M. Wt: 210.06 g/mol
InChI Key: FUCOMWZKWIEKRK-UHFFFAOYSA-N
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Description

Iodocyclohexane is an organoiodine compound with the chemical formula C6H11I . It is a colorless to slightly reddish-yellow liquid .


Synthesis Analysis

Iodocyclohexane can be synthesized by the addition of hydrogen iodide to cyclohexene . Alternatively, it can be prepared by the reaction of cyclohexane and iodoform . Another method involves the reaction of cyclohexane, finely powdered NaOH, and iodoform .


Molecular Structure Analysis

The molecular formula of Iodocyclohexane is C6H11I . Its average mass is 210.056 Da and its monoisotopic mass is 209.990540 Da .


Chemical Reactions Analysis

Iodocyclohexane has been used as a reagent in the demethylation of aryl methyl ethers in DMF under reflux condition . It has also been reported as a mild reagent for dealkylation of anisoles .


Physical And Chemical Properties Analysis

Iodocyclohexane is a colorless to slightly reddish-yellow liquid . It is insoluble in water but soluble in ethanol, ether, and acetone . It has a density of 1.624 g/mL and a boiling point of 180 °C .

Scientific Research Applications

Photodissociation Dynamics

Iodocyclohexane's photodissociation dynamics have been extensively studied. This includes the investigation of its A-band and C-state dynamics through techniques such as femtosecond time-resolved mass spectroscopy, revealing insights into the molecule's behavior upon UV excitation (Hu et al., 2016). Similarly, the conformer-specific dissociation dynamics of iodocyclohexane have been explored using velocity map imaging, contributing to the understanding of its photodissociation process and the internal energy distribution in the resulting fragments (Zaouris et al., 2011).

Chemical Reactions and Catalysis

In the field of chemical reactions and catalysis, iodocyclohexane has been used to study electron-transfer mechanisms. For instance, its reaction with organometallic complexes has been examined to understand the electron-transfer processes and the formation of various by-products (Bertz et al., 1991). Additionally, research involving iodocyclohexane has contributed to the understanding of catalytic cross-coupling of alkyl electrophiles (Anderson et al., 2004).

Vapor Pressure Studies

Iodocyclohexane has also been a subject of study in vapor pressure measurements, contributing to the knowledge in the field of thermodynamics and physical chemistry. Such studies have helped in determining the vapor pressures of organic iodides including iodocyclohexane (Fulem et al., 2010).

Surface Chemistry

Research involving iodocyclohexane has also extended to surface chemistry, where its interactions with surfaces like Cu3Pt(111) have been studied. This includes investigations into adsorption, thermally induced reactions, and bond-breaking processes on such surfaces (Mathauser et al., 2001).

Pyrolysis and Combustion Studies

In the field of pyrolysis and combustion, iodocyclohexane has been used to study the mechanisms and kinetics of these processes. For example, research on the pyrolysis of methylcyclohexane, a simple alkylated cyclohexane, has included iodocyclohexane to understand the formation of pyrolysis and flame intermediates, crucial for developing kinetic models of larger cycloalkanes and practical fuels (Wang et al., 2014).

Synthesis and Organic Reactions

Iodocyclohexane has been utilized in organic synthesis, such as in the high-yielding synthesis of Weinreb amides via palladium-catalyzed aminocarbonylation, demonstrating its utility in developing efficient and selective synthetic methods (Takács et al., 2010). Additionally, studies on the iodocyclopropanation of olefins using iodocarbenoid of zinc have provided insights into convenient routes for synthesizing iodocyclopropanes (Miyano & Hashimoto, 1974).

Environmental and Green Chemistry

In environmental and green chemistry, iodocyclohexane has been explored for its role in organic synthesis, particularly in the development of organohypervalent iodine reagents, which are seen as versatile and environmentally benign oxidants with wide applications in organic synthesis (Zhdankin, 2011).

Safety And Hazards

Iodocyclohexane may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be used when handling it .

properties

IUPAC Name

iodocyclohexane
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InChI

InChI=1S/C6H11I/c7-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCOMWZKWIEKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11I
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DSSTOX Substance ID

DTXSID3060821
Record name Cyclohexane, iodo-
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Molecular Weight

210.06 g/mol
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Physical Description

Pale yellow liquid; [Alfa Aesar MSDS]
Record name Iodocyclohexane
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Product Name

Iodocyclohexane

CAS RN

626-62-0
Record name Iodocyclohexane
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Record name Cyclohexane, iodo-
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Record name IODOCYCLOHEXANE
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Record name Cyclohexane, iodo-
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Record name Iodocyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
D Dolenc, B Plesničar - Journal of the American Chemical …, 1997 - ACS Publications
… deiodinated cumyl alcohol 5c and iodocyclohexane. … of iodocyclohexane and the corresponding benzylic alcohols were formed (Table 3). Considerably lower yields of …
Number of citations: 29 pubs.acs.org
R Zhang, AY Ghazal, Y Liu, Y Zhang, B Tang… - Optics …, 2009 - Elsevier
… In this study, iodocyclohexane is known to exist in chair conformation and obviously has C s … iodine fragments produced in the iodocyclohexane photolysis, as summarized in Table 3. …
Number of citations: 4 www.sciencedirect.com
X Wu, X Zhou, P Hemberger, A Bodi - The Journal of Physical …, 2021 - ACS Publications
… The halogen-loss onset could be determined accurately in bromo- and iodocyclohexane, and we report their enthalpies of formation as Δ f H o 298K (C 6 H 11 Br, g) = −114.4 ± 2.3 kJ …
Number of citations: 5 pubs.acs.org
DK Zaouris, AM Wenge, D Murdock… - The Journal of …, 2011 - pubs.aip.org
The photodissociation dynamics of iodocyclohexane has been studied using velocity map imaging following excitation at many wavelengths within its A-band (230≤ λ≤ 305 nm). This …
Number of citations: 12 pubs.aip.org
Y Wang, J Wu, R Shen, Y Li, G Ma, S Qi, W Wu… - Journal of Bioresources …, 2023 - Elsevier
… In this work, a mild iodocyclohexane demethylation for highly improving the antioxidant activity of lignin was proposed. The results showed –OCH 3 content exhibited an almost linear …
Number of citations: 2 www.sciencedirect.com
C Hu, L Wang, Y Wang, Y Tang, J Long… - Chemical Physics Letters, 2016 - Elsevier
The photodissociation dynamics of iodocyclohexane in the A-band and C-state have been investigated by femtosecond time-resolved time-of-flight mass spectroscopy. …
Number of citations: 3 www.sciencedirect.com
X Zheng, DL Phillips - Chemical physics letters, 1998 - Elsevier
… due to equatorial conformation iodocyclohexane molecules. We have simulated … of iodocyclohexane. We compare our current results for the equatorial conformation of …
Number of citations: 9 www.sciencedirect.com
S Ternieden, D Zauser, K Müller - Liquid Crystals, 2000 - Taylor & Francis
… , since—as mentioned above—at for iodocyclohexane from our present study matches the … low temperatures both data sets exhibit good agreement, while the data for iodocyclohexane …
Number of citations: 4 www.tandfonline.com
SH Bertz, A Chopra, M Eriksson… - … –A European Journal, 1999 - Wiley Online Library
The differences in reactivity between iodo‐Gilman reagents R 2 CuLi⋅LiI and cyano‐Gilman reagents R 2 CuLi⋅LiCN (see diagram; formerly R 2 Cu(CN)Li 2 ) are less than the well‐…
JE Freitas, HJ Hwang, AB Ticknor, MA El-Sayed - Chemical physics letters, 1991 - Elsevier
Iodocyclohexane (C 6 H 11 I) is photodissociated and studied with state-selective photofragment translational spectroscopy. Angular, velocity, and translational energy distributions are …
Number of citations: 26 www.sciencedirect.com

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